molecular formula C11H13N3O B1411032 2-(Pent-4-ynyloxy)pyridine-4-carboximidamide CAS No. 1987123-15-8

2-(Pent-4-ynyloxy)pyridine-4-carboximidamide

Cat. No.: B1411032
CAS No.: 1987123-15-8
M. Wt: 203.24 g/mol
InChI Key: AJMXYYMXSFIQAE-UHFFFAOYSA-N
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Description

2-(Pent-4-ynyloxy)pyridine-4-carboximidamide is a small molecule that belongs to the family of pyridine carboxamides. It has the molecular formula C11H13N3O and a molecular weight of 203.24 g/mol. This compound is known for its unique structure, which includes a pyridine ring substituted with a pent-4-ynyloxy group and a carboximidamide group.

Preparation Methods

The synthesis of 2-(Pent-4-ynyloxy)pyridine-4-carboximidamide typically involves several steps. One common synthetic route includes the reaction of 2-chloropyridine-4-carboximidamide with pent-4-yn-1-ol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

2-(Pent-4-ynyloxy)pyridine-4-carboximidamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce corresponding amines.

Scientific Research Applications

2-(Pent-4-ynyloxy)pyridine-4-carboximidamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(Pent-4-ynyloxy)pyridine-4-carboximidamide involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

2-(Pent-4-ynyloxy)pyridine-4-carboximidamide can be compared with other pyridine carboxamides, such as:

  • 2-(But-3-ynyloxy)pyridine-4-carboximidamide
  • 2-(Hex-5-ynyloxy)pyridine-4-carboximidamide

These compounds share similar structures but differ in the length and position of the alkyne substituent. The uniqueness of this compound lies in its specific alkyne substitution, which may confer distinct chemical and biological properties.

Properties

IUPAC Name

2-pent-4-ynoxypyridine-4-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c1-2-3-4-7-15-10-8-9(11(12)13)5-6-14-10/h1,5-6,8H,3-4,7H2,(H3,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJMXYYMXSFIQAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCCOC1=NC=CC(=C1)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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